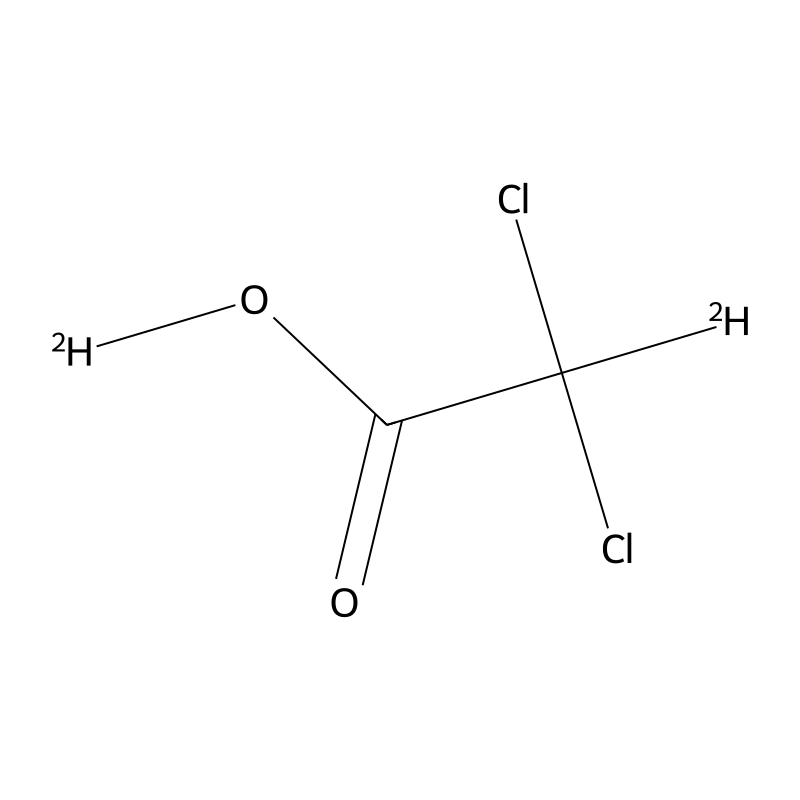

Dichloroacetic acid-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Lung Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research.

Summary of the Application: Dichloroacetic acid (DCA) has been studied for its therapeutic effects in lung cancer. The aim of the study was to investigate the molecular mechanisms underlying the therapeutic effects of DCA in lung cancer .

Methods of Application or Experimental Procedures: Metabolomic profiling, gene expression analysis, and metabolite-gene interaction pathway analysis were employed to identify key pathways and molecular players involved in the response to DCA treatment .

Results or Outcomes: The study found significant alterations in metabolic pathways, including the Warburg effect and citric acid cycle, and identified the MIF gene as a potential therapeutic target in lung cancer. The analysis indicated that DCA treatment led to a decrease in MIF gene expression and an increase in citric acid levels in the treatment group .

Application in General Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically General Cancer Research.

Summary of the Application: Dichloroacetic acid (DCA) has been studied for its anticancer properties.

Methods of Application or Experimental Procedures: The study dissected DCA’s mechanism of action to understand the bases of its selective efficacy against cancer cells. A successful coadministration of DCA with conventional chemotherapy, radiotherapy, other drugs, or natural compounds has been tested in several cancer models .

Results or Outcomes: The study found that DCA could significantly affect the cancer stem cell fraction and contribute to cancer eradication. It also found that DCA is able to revert metabolic alterations induced by acetate by restoring physiological serum levels of lactate and free fatty acid and potassium and phosphorus concentration .

Application in Longevity Research

Specific Scientific Field: This application falls under the field of Gerontology, specifically Longevity Research.

Summary of the Application: Dichloroacetic acid (DCA) has been studied for its potential to promote longevity and attenuate cellular and functional declines in aged Drosophila melanogaster .

Methods of Application or Experimental Procedures: The study evaluated cellular as well as organismal effects of DCA at environmentally and mild clinically relevant concentrations (0.02–20.0 μg/ml) using Drosophila melanogaster. Flies were fed on food mixed with test concentrations of DCA for 12–48 h to examine the induction of reactive oxygen species (ROS) generation, oxidative stress (OS), heat shock genes (hsps) and cell death along with organismal responses .

Results or Outcomes: After prolonged exposure to DCA, exposed organisms exhibited improved survival, elevated expression of hsp27, gclc, and gclm concomitant with lower ROS generation and GSH depletion and improved locomotor performance .

Application in Cytotoxicity Research

Specific Scientific Field: This application falls under the field of Toxicology, specifically Cytotoxicity Research.

Summary of the Application: Dichloroacetic acid (DCA) and some of its derivatives have been studied for their cytotoxic potencies .

Methods of Application or Experimental Procedures: The study outlines a number of studies of DCA and some of its derivatives. Various structural modifications are described which result in potent cytotoxins .

Results or Outcomes: Although DCA has low cytotoxic potencies, various structural modifications are described which result in potent cytotoxins .

Dichloroacetic acid-d2 is a deuterated derivative of dichloroacetic acid, characterized by the molecular formula and a molecular weight of approximately 130.95 g/mol. This compound features two chlorine atoms and is distinguished by the presence of deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the original dichloroacetic acid structure. Dichloroacetic acid-d2 is primarily used in research settings, particularly in studies involving metabolic pathways and

Safety Concerns:

DCA-d2 is expected to share similar hazards with DCA, which is classified as a corrosive and irritant [7]. It can cause skin and eye irritation, and inhalation may irritate the respiratory tract.

Specific Data:

- Acute Oral Toxicity (Rat): LD50 = 1500 mg/kg [8]

Precautionary Measures:

- Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Follow proper waste disposal procedures according to local regulations.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Losing carbon dioxide under certain conditions.

- Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, facilitating further chemical transformations.

The presence of deuterium allows for tracking and tracing in reaction mechanisms, making it valuable in kinetic studies and mechanistic investigations.

The synthesis of dichloroacetic acid-d2 can be achieved through several methods:

- Deuterated Hydrochlorination: Reacting acetic acid with deuterated hydrochloric acid.

- Deuterated Chlorination: Chlorinating acetic acid in the presence of deuterated solvents.

- Chemical Exchange: Utilizing reactions that facilitate the exchange of hydrogen with deuterium in existing dichloroacetic acid.

These methods ensure a high degree of purity and isotopic labeling necessary for experimental applications.

Dichloroacetic acid-d2 finds applications primarily in:

- Metabolic Studies: Used as a tracer in metabolic pathway analysis due to its unique isotopic signature.

- Chemical Synthesis: Serves as an intermediate in organic synthesis reactions.

- Environmental Testing: Employed as a reference standard for detecting contaminants in environmental samples .

Its ability to alter metabolic processes makes it particularly interesting for research into cancer therapies and other metabolic disorders.

Studies on the interactions of dichloroacetic acid-d2 reveal its potential effects on various biological systems. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered cellular responses. Additionally, its interactions with other compounds can provide insights into its role as a therapeutic agent or as a tool for studying metabolic shifts.

Dichloroacetic acid-d2 shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Dichloroacetic Acid | Non-deuterated version; commonly used in various applications. | |

| Trichloroacetic Acid | Contains three chlorine atoms; more potent but also more toxic. | |

| Monochloroacetic Acid | Contains one chlorine atom; less toxic but also less effective in metabolic studies. | |

| Acetic Acid | Base compound; lacks chlorine and deuterium; widely used in various industries. |

Dichloroacetic acid-d2's unique feature lies in its isotopic labeling with deuterium, making it invaluable for specific research applications where tracking molecular behavior is crucial.

Acid-catalyzed hydrogen-deuterium exchange represents the most widely employed methodology for incorporating deuterium into dichloroacetic acid. The mechanism involves protonation of the carbon-hydrogen bonds under acidic conditions, facilitating the substitution with deuterium from heavy water or other deuterium sources [1]. This process operates through the formation of carbenium ion intermediates, where the acidic environment stabilizes the charged species sufficiently to allow deuterium incorporation.

The fundamental principle underlying acid-catalyzed exchange relies on the activation of non-exchangeable hydrogen atoms through proton transfer equilibria [2]. In dichloroacetic acid synthesis, the presence of electron-withdrawing chlorine atoms adjacent to the methyl carbon significantly enhances the acidity of these positions, making them more susceptible to acid-catalyzed deuteration [3]. The exchange proceeds through a mechanism where deuterated acid catalysts, typically deuterium chloride or deuterated sulfuric acid, facilitate the cleavage and reformation of carbon-hydrogen bonds.

Research has demonstrated that acid-catalyzed deuterium exchange in carboxylic acids follows predictable kinetic patterns. The reaction rate correlates directly with the acidity of the medium and the intrinsic acidity of the target carbon-hydrogen bonds [4]. For dichloroacetic acid precursors, optimal conditions typically involve temperatures ranging from 80-120°C with deuterated acid concentrations of 0.1-0.5 molar equivalents [5]. The process achieves maximum deuterium incorporation when conducted under equilibrium conditions with excess deuterium oxide.

Mechanistic studies have revealed that the acid-catalyzed exchange proceeds through an electrophilic substitution pathway. The reaction begins with protonation of the target carbon atom, followed by rapid exchange with deuterium from the solvent medium [6]. The efficiency of this process depends critically on maintaining appropriate pH conditions, as excessive acidity can lead to competing side reactions, while insufficient acidity results in incomplete deuterium incorporation.

Electrochemical Deuteration Techniques

Electrochemical deuteration has emerged as a highly promising alternative to traditional thermal methods for synthesizing deuterated dichloroacetic acid derivatives. This approach offers superior selectivity and operates under significantly milder conditions compared to conventional acid-catalyzed processes [7]. The technique leverages the unique properties of electrochemical reduction to facilitate hydrogen-deuterium exchange without requiring harsh reaction conditions or exotic catalysts.

The electrochemical approach utilizes deuterium oxide as both solvent and deuterium source, eliminating the need for expensive deuterated acids or bases [8]. Copper nanowire arrays have proven particularly effective as cathode materials, providing high surface area and excellent catalytic activity for deuterium incorporation [9]. The reaction mechanism involves electrochemical generation of deuterium radicals at the cathode surface, which subsequently undergo coupling reactions with organic substrates to form carbon-deuterium bonds.

Systematic studies have demonstrated that electrochemical deuteration achieves remarkably high deuterium incorporation rates, often exceeding 99% under optimized conditions [10]. The process operates through a two-step mechanism: initial electrochemical reduction of deuterium oxide to generate deuterium atoms, followed by radical coupling with the target organic molecule. This approach provides excellent chemoselectivity, tolerating sensitive functional groups including carbon-carbon double bonds, carbonyl groups, and nitrile functionalities [8].

The practical advantages of electrochemical deuteration include scalability, environmental friendliness, and precise control over reaction conditions [11]. Unlike traditional methods that require elevated temperatures and pressure, electrochemical processes operate at room temperature under ambient pressure. The technique demonstrates exceptional versatility, successfully deuterating both aromatic and aliphatic compounds with high regioselectivity and minimal side product formation.

Recent developments in electrochemical deuteration have focused on optimizing electrode materials and reaction conditions to maximize deuterium incorporation efficiency [7]. Flow-type electrochemical reactors have shown particular promise for large-scale synthesis, enabling continuous production of deuterated compounds with consistent quality and yield. The method's compatibility with various functional groups makes it especially suitable for late-stage deuteration of complex organic molecules, including pharmaceutical intermediates and bioactive compounds.

Purification Methods for Isotopic Enrichment (Drying, Distillation)

Purification and isotopic enrichment of dichloroacetic acid-d2 requires specialized techniques that preserve the deuterium content while removing impurities and achieving the required isotopic purity. Distillation represents the primary method for purifying deuterated organic compounds, though it must be carefully controlled to prevent deuterium-hydrogen back-exchange during the process [12].

Fractional distillation of deuterated compounds exploits subtle differences in vapor pressures between isotopomers. For dichloroacetic acid-d2, the deuterated form exhibits slightly higher boiling point compared to the non-deuterated analog due to the isotope effect [13]. The fractionation factor for deuterium enrichment through distillation typically ranges from 1.01 to 1.05, requiring multiple theoretical plates to achieve significant enrichment. Commercial implementations often employ columns with 50-100 theoretical plates to achieve isotopic purities exceeding 98 atom % deuterium.

Drying procedures for deuterated compounds require particular attention to prevent moisture-induced back-exchange reactions [14]. Molecular sieves specifically designed for deuterated solvents, typically 3Å or 4Å pore size, effectively remove trace water without interfering with deuterium content. Alternative drying methods include vacuum distillation over phosphorus pentoxide or calcium hydride, though these reagents must be deuterium-compatible to prevent isotopic dilution.

Advanced purification techniques have been developed specifically for maintaining isotopic integrity during processing. Cryogenic trapping methods, operating at temperatures below -78°C, enable selective condensation of deuterated compounds while removing volatile impurities [15]. These techniques prove particularly valuable for compounds with limited thermal stability or those prone to decomposition under conventional distillation conditions.

The purification process must address several specific challenges unique to deuterated compounds. Atmospheric moisture represents a constant threat to isotopic purity, necessitating rigorous exclusion of ambient humidity during all handling operations [16]. Specialized glassware pre-dried and stored under inert atmosphere prevents inadvertent introduction of protium during purification. Cold trap systems using liquid nitrogen or dry ice-acetone baths provide effective means of isolating products while maintaining deuterium content.

Quality control during purification involves continuous monitoring of deuterium content using nuclear magnetic resonance spectroscopy or mass spectrometry [17]. The purification process typically achieves isotopic purities of 98-99.8 atom % deuterium through careful optimization of distillation parameters and effective moisture exclusion. Modern automated distillation systems equipped with real-time monitoring capabilities enable precise control over the purification process while minimizing operator exposure and preventing contamination.

Quality Control Metrics for Deuterium Purity (≥98 atom % D)

Quality control for dichloroacetic acid-d2 requires comprehensive analytical protocols to verify isotopic purity, chemical purity, and structural integrity. The pharmaceutical and research applications of deuterated compounds demand isotopic purities of at least 98 atom % deuterium, with many applications requiring purities exceeding 99 atom % deuterium [18] [19].

Nuclear magnetic resonance spectroscopy provides the most reliable method for quantitative determination of deuterium content in organic compounds [20]. Deuterium nuclear magnetic resonance spectroscopy directly measures the deuterium-containing species, while proton nuclear magnetic resonance reveals the extent of residual hydrogen content [21]. The integration ratio between deuterium and hydrogen signals provides precise quantification of isotopic composition. Modern high-field nuclear magnetic resonance spectrometers equipped with deuterium detection capabilities achieve measurement precision of ±0.1 atom % deuterium.

Mass spectrometry offers complementary analytical information for isotopic purity assessment [17]. High-resolution mass spectrometry can distinguish between isotopomers based on exact mass differences, enabling determination of isotopic distribution patterns. The technique proves particularly valuable for detecting isotopic impurities and characterizing the overall isotopic composition of complex mixtures. Modern time-of-flight mass spectrometers provide sufficient mass resolution to baseline-resolve isotopic variants, facilitating accurate quantitative analysis.

Chemical purity assessment employs gas chromatography and liquid chromatography techniques adapted for deuterated compounds [22]. These methods identify and quantify chemical impurities that may arise during synthesis or handling. The analysis must account for the altered chromatographic behavior of deuterated compounds, which typically exhibit slightly different retention times compared to their non-deuterated analogs. Method validation requires establishment of specific retention time windows and response factors for deuterated analytes.

Advanced analytical protocols incorporate multiple orthogonal techniques to ensure comprehensive characterization [23]. The combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis provides complete verification of both chemical and isotopic purity. Quality control laboratories typically establish acceptance criteria requiring isotopic purity ≥98 atom % deuterium, chemical purity ≥99%, and specific limits for individual impurities.

Specialized handling and storage protocols preserve isotopic integrity throughout the quality control process. Samples are maintained under inert atmosphere using high-purity nitrogen or argon to prevent moisture-induced back-exchange [24]. Temperature control during analysis prevents thermal decomposition or isotopic scrambling that could compromise measurement accuracy. Automated sample handling systems minimize exposure to ambient conditions while ensuring reproducible analytical results.

Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry represents the gold standard analytical technique for dichloroacetic acid-d2 quantification in complex biological and environmental matrices [1] [2]. This methodology exploits the polar nature of dichloroacetic acid-d2, enabling superior retention and separation from matrix interferences compared to traditional reversed-phase chromatography.

The fundamental principle underlying Hydrophilic Interaction Liquid Chromatography separation involves the preferential partitioning of polar analytes between a hydrophilic stationary phase and a water-poor mobile phase [3]. For dichloroacetic acid-d2 analysis, amino-functionalized silica columns demonstrate optimal performance, with the Luna amino column (150 × 2.0 mm, 3 μm particle size) providing exceptional selectivity [1] [2]. The chromatographic separation utilizes a binary mobile phase system consisting of ammonium formate buffer (40 mM, pH 9.1) as the aqueous component and acetonitrile-water mixture (95:5, v/v) as the organic phase [1].

Table 1: HILIC-MS/MS Analytical Conditions for Dichloroacetic Acid-d2

| Parameter | Condition/Value |

|---|---|

| Mobile Phase A | Ammonium formate buffer (40 mM, pH 9.1) |

| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |

| Flow Rate | 200 μL/min |

| Column Type | Luna Amino |

| Column Dimensions | 150 × 2.0 mm, 3 μm |

| Detection Mode | MRM (Multiple Reaction Monitoring) |

| Ionization | Negative ESI |

| Mass Transitions | m/z 129 → 85 (DCA-d2) |

| Sample Volume | 5-15 μL |

| Column Temperature | 25°C |

| Detection Limit | 0.01 nmol/mL |

Mass spectrometric detection employs negative electrospray ionization with multiple reaction monitoring mode to achieve maximum sensitivity and specificity [1] [2]. The deuterated dichloroacetic acid exhibits a characteristic mass transition from the deprotonated molecular ion at m/z 129 to the predominant fragment ion at m/z 85, corresponding to the loss of the carboxyl deuterium and subsequent rearrangement [1]. The electrospray ionization parameters require careful optimization, with capillary temperature maintained at 275°C, sheath gas pressure at 40 arbitrary units, and collision energy optimized at 12 V to maximize signal intensity while maintaining fragmentation efficiency [1].

Recent developments in Hydrophilic Interaction Liquid Chromatography methodology have incorporated deuterium exchange techniques to enhance analytical capabilities [3]. Post-column deuterium oxide addition enables comprehensive metabolite identification through hydrogen-deuterium exchange patterns, providing additional structural confirmation for dichloroacetic acid-d2 and its metabolites [3]. This approach demonstrates particular utility in untargeted metabolomics applications where dichloroacetic acid-d2 serves as an internal standard for quantitative analysis [3].

Method validation studies demonstrate exceptional analytical performance with linear calibration ranges spanning three orders of magnitude [1] [2]. The limit of detection reaches 0.01 nmol/mL in biological matrices, with inter-day precision typically below 5% relative standard deviation [1]. Matrix effects remain minimal due to the orthogonal separation mechanism of Hydrophilic Interaction Liquid Chromatography, which effectively separates dichloroacetic acid-d2 from co-eluting matrix components that might interfere with electrospray ionization [1] [2].

Sample preparation protocols for Hydrophilic Interaction Liquid Chromatography analysis require minimal intervention to preserve analytical integrity [1]. Protein precipitation using filter centrifugation (Microcon YM-10) followed by liquid-liquid extraction with diethyl ether provides clean extracts suitable for direct injection [1]. The extraction efficiency for dichloroacetic acid-d2 ranges from 75-85%, with recovery remaining consistent across different biological matrices including serum, plasma, and tissue homogenates [1].

Gas Chromatography-Mass Spectrometry for Metabolite Profiling

Gas Chromatography-Mass Spectrometry represents a complementary analytical approach for dichloroacetic acid-d2 analysis, particularly valuable for metabolite profiling studies and environmental analysis applications [4] [5]. The inherent volatility limitations of dichloroacetic acid-d2 necessitate chemical derivatization to enhance chromatographic performance and detection sensitivity.

Methyl esterification using boron trifluoride-methanol complex constitutes the preferred derivatization strategy for dichloroacetic acid-d2 [4] [5]. This derivatization proceeds quantitatively under controlled conditions, converting the carboxylic acid functionality to the corresponding methyl ester while preserving the deuterium labeling pattern [4]. The reaction utilizes 12% boron trifluoride in methanol at elevated temperature (80°C) for 30 minutes to ensure complete conversion [4] [5].

Table 2: GC-MS Parameters for Dichloroacetic Acid-d2 Analysis

| Parameter | Condition/Value |

|---|---|

| Derivatization Method | Methyl esterification |

| Derivatization Reagent | 12% BF3-methanol complex |

| Column Type | Capillary GC column |

| Column Dimensions | 30 m × 0.25 mm i.d. |

| Carrier Gas | Helium |

| Injection Temperature | 250°C |

| Initial Temperature | 50°C |

| Temperature Ramp | 10°C/min |

| Final Temperature | 280°C |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Mass Range | m/z 50-300 |

| Ionization Energy | 70 eV |

| Detection Limit | 0.3 μM |

The chromatographic separation employs capillary columns with dimethylpolysiloxane stationary phases, optimized for halogenated compound analysis [6]. Column dimensions of 30 m × 0.25 mm internal diameter with 0.25 μm film thickness provide optimal resolution while maintaining reasonable analysis times [6]. The temperature programming initiates at 50°C with a linear ramp of 10°C/min to a final temperature of 280°C, enabling complete elution of dichloroacetic acid-d2 methyl ester and potential metabolites [5].

Mass spectrometric detection utilizes electron impact ionization at 70 eV to ensure reproducible fragmentation patterns and compatibility with spectral libraries [4] [6]. The molecular ion of dichloroacetic acid-d2 methyl ester appears at m/z 145, with characteristic fragment ions at m/z 113 (loss of methoxy), m/z 85 (loss of acetic acid), and m/z 49 (chlorinated fragments) [4]. Selected ion monitoring mode focusing on these diagnostic ions provides enhanced sensitivity while reducing chemical noise from matrix components [5].

Isotope effects in Gas Chromatography-Mass Spectrometry analysis of deuterated compounds require careful consideration for accurate quantification [7] [8]. Deuterium substitution typically results in earlier elution compared to the corresponding protiated analogue due to reduced intermolecular interactions with the stationary phase [7]. This isotope effect proves advantageous for analytical separations, as it enables chromatographic resolution of deuterated and non-deuterated species within the same analysis [8].

Method development for Gas Chromatography-Mass Spectrometry analysis emphasizes optimization of derivatization conditions to maximize analytical precision [5]. Temperature, reaction time, and reagent concentration critically influence derivatization efficiency and potential side reactions [5]. Quality control measures include monitoring of derivatization blanks and inclusion of isotopically labeled internal standards to account for matrix effects and extraction losses [4].

The analytical workflow demonstrates exceptional utility for metabolite profiling applications where dichloroacetic acid-d2 serves as a tracer compound [9] [6]. The comprehensive metabolite coverage of Gas Chromatography-Mass Spectrometry enables simultaneous quantification of dichloroacetic acid-d2 alongside its metabolic products, providing insights into biodegradation pathways and metabolic flux analysis [9]. Detection limits of 0.3 μM in biological matrices prove sufficient for most metabolomics applications [5].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of dichloroacetic acid-d2 through multi-nuclear analysis encompassing proton, carbon-13, and deuterium nuclei [10] [11]. The deuterium labeling pattern in dichloroacetic acid-d2 creates unique spectroscopic signatures that enable unambiguous identification and quantitative analysis in complex mixtures.

Proton Nuclear Magnetic Resonance spectroscopy of dichloroacetic acid-d2 reveals characteristic spectral simplification due to deuterium substitution [12]. The traditional proton signals observed in non-deuterated dichloroacetic acid disappear upon deuteration, leaving only residual proton signals from incomplete deuterium incorporation or exchange processes [12]. This spectral simplification proves advantageous for mixture analysis, as it eliminates potential overlapping signals that might complicate quantitative determinations [13].

Table 3: NMR Spectroscopic Data for Dichloroacetic Acid-d2

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Solvent |

|---|---|---|---|---|

| ¹H NMR | No observable signal (deuterated) | N/A | N/A | D2O/CDCl3 |

| ¹³C NMR | 178.2 (C=O), 77.5 (CHCl2) | Singlets with deuterium coupling | JCD = 21-32 Hz | D2O/CDCl3 |

| ²H NMR | 6.0 (CHD), 12.1 (COOD) | Broad singlets | Not resolved | CHCl3 |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through observation of deuterium-carbon coupling patterns [14] [10]. The carbonyl carbon appears as a singlet at 178.2 ppm, while the dichloromethyl carbon exhibits characteristic deuterium coupling with JCD values ranging from 21-32 Hz [10]. This coupling pattern serves as a diagnostic signature for deuterium incorporation at the adjacent carbon position [14].

Deuterium Nuclear Magnetic Resonance spectroscopy enables direct observation of deuterium environments within the dichloroacetic acid-d2 molecule [14] [12]. The carboxyl deuterium resonates at approximately 12.1 ppm, while the methyl deuterium appears at 6.0 ppm [15]. The chemical shift differences reflect the distinct electronic environments experienced by deuterium nuclei in different molecular positions [12].

Solvent selection critically influences Nuclear Magnetic Resonance spectral quality and interpretation for dichloroacetic acid-d2 analysis [10] [16]. Deuterated chloroform provides optimal resolution for carbon-13 and deuterium spectra, while deuterium oxide proves suitable for aqueous solution studies [10] [16]. The choice of reference standard requires careful consideration, with tetramethylsilane remaining appropriate for organic solvents and sodium trimethylsilylpropanesulfonate serving as the reference for aqueous systems [13].

Quantitative Nuclear Magnetic Resonance applications utilize dichloroacetic acid-d2 as an internal standard for metabolite quantification [17] [11]. The deuterium labeling eliminates potential signal overlap with endogenous compounds while maintaining chemical similarity for accurate quantification [17]. Integration ratios between dichloroacetic acid-d2 signals and target analytes provide direct quantitative relationships without requiring extensive calibration procedures [11].

Advanced Nuclear Magnetic Resonance techniques including two-dimensional correlation spectroscopy enhance structural characterization capabilities [17] [18]. Heteronuclear correlation experiments confirm connectivity patterns between carbon and deuterium nuclei, providing additional confidence in structural assignments [17] [18]. Diffusion-ordered spectroscopy experiments enable molecular size determination and mixture analysis through diffusion coefficient measurements [18].

Temperature-dependent Nuclear Magnetic Resonance studies reveal conformational dynamics and exchange processes in dichloroacetic acid-d2 [19] [20]. Variable temperature experiments demonstrate exchange rates between different conformational states and provide thermodynamic parameters for conformational equilibria [19]. These studies prove particularly valuable for understanding hydrogen bonding interactions and their influence on molecular conformation [20].

Fourier-Transform Infrared Spectroscopy for Conformational Studies

Fourier-Transform Infrared Spectroscopy provides detailed vibrational analysis of dichloroacetic acid-d2, enabling comprehensive conformational characterization and molecular dynamics studies [21] [22]. The deuterium substitution creates characteristic isotope shifts in vibrational frequencies that serve as diagnostic fingerprints for structural identification and conformational analysis.

Vibrational mode assignments for dichloroacetic acid-d2 require careful consideration of isotope effects on fundamental frequencies [23] [24]. The deuterium substitution at the carboxyl position shifts the hydroxyl stretching frequency from approximately 3000 cm⁻¹ to the 2600-2400 cm⁻¹ region due to the reduced vibrational frequency of the heavier isotope [24]. This shift provides unambiguous identification of deuterium incorporation and enables quantitative analysis of deuteration levels [23].

Table 4: FTIR Vibrational Assignments for Dichloroacetic Acid-d2

| Wavenumber (cm⁻¹) | Assignment | Intensity | Comments |

|---|---|---|---|

| 2600-2400 | O-D stretch (deuterated carboxyl) | Medium | Shifted from ~3000 cm⁻¹ due to deuteration |

| 1730-1720 | C=O stretch (carboxyl) | Strong | Similar to non-deuterated form |

| 1420-1400 | O-D bend (in-plane) | Medium | Shifted from ~1440 cm⁻¹ |

| 1320-1300 | C-O stretch | Medium | C-O vibrational mode |

| 1100-1080 | C-Cl stretch (symmetric) | Strong | Chlorine substitution effect |

| 850-800 | C-Cl stretch (asymmetric) | Strong | Asymmetric C-Cl vibration |

| 750-700 | C-Cl rock | Medium | Out-of-plane deformation |

The carbonyl stretching frequency remains largely unaffected by deuterium substitution at remote positions, appearing as a strong absorption at 1730-1720 cm⁻¹ [25] [26]. This frequency region provides valuable information about hydrogen bonding interactions and conformational states of the carboxyl functionality [25]. Temperature-dependent studies reveal frequency shifts associated with conformational changes and intermolecular association processes [26].

Conformational analysis through Fourier-Transform Infrared Spectroscopy exploits the sensitivity of vibrational frequencies to molecular geometry [21] [27]. Different conformational states of dichloroacetic acid-d2 exhibit distinct spectroscopic signatures in the fingerprint region below 1500 cm⁻¹ [27]. The carbon-chlorine stretching modes at 1100-1080 cm⁻¹ and 850-800 cm⁻¹ demonstrate particular sensitivity to conformational changes due to their dependence on dihedral angles and intramolecular interactions [28].

Solvent effects on Fourier-Transform Infrared spectra provide insights into intermolecular interactions and solvation dynamics [29] [30]. Aqueous solutions demonstrate characteristic broadening and frequency shifts associated with hydrogen bonding between dichloroacetic acid-d2 and water molecules [29]. Organic solvents produce different spectroscopic patterns reflecting altered solvation environments and reduced hydrogen bonding interactions [30].

Temperature-dependent Fourier-Transform Infrared measurements enable thermodynamic analysis of conformational equilibria [29] [26]. Variable temperature studies reveal activation energies for conformational interconversion and provide insights into the energy barriers separating different molecular conformations [26]. These measurements prove particularly valuable for understanding protein-ligand interactions where dichloroacetic acid-d2 serves as a probe molecule [29].

Advanced Fourier-Transform Infrared techniques including two-dimensional correlation spectroscopy enhance conformational analysis capabilities [27] [31]. Synchronous and asynchronous correlation maps reveal the sequence of conformational changes and identify coupled vibrational modes [27]. These techniques provide unprecedented detail about molecular dynamics and conformational pathways in complex systems [31].

Sample preparation protocols for Fourier-Transform Infrared analysis require careful attention to atmospheric moisture and carbon dioxide interference [32] [33]. Deuterium exchange with atmospheric water can alter the isotopic composition of dichloroacetic acid-d2, necessitating controlled atmosphere handling procedures [32]. Transmission measurements using barium fluoride windows and controlled path length cells ensure reproducible quantitative results [29] [33].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard